REACTION_CXSMILES
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C(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:7]=[CH:8][C:9]2[N:10]([CH:12]=[C:13]([NH:15][C:16](=[O:18])[CH3:17])[N:14]=2)[N:11]=1.C1C(=O)N([I:26])C(=O)C1>O>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]2[N:10]([C:12]([I:26])=[C:13]([NH:15][C:16](=[O:18])[CH3:17])[N:14]=2)[N:11]=1
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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C(Cl)(Cl)Cl
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Name
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|
Quantity
|
320.4 mg
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Type
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reactant
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Smiles
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ClC=1C=CC=2N(N1)C=C(N2)NC(C)=O
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Name
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Quantity
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167.4 μL
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)I
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The resulting mixture was extracted with CH2Cl2 (1×50 mL)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the organic layer was washed with saturated aqueous Na2S2O3 (1×20 mL) and brine (1×10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated for purification by MPLC (CombiFlash® Companion®, Teledyne Isco, Lincoln, Nebr.)
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Type
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CUSTOM
|
Details
|
absorbed onto a 25 g silica loading cartridge
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Name
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|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C(=C(N2)NC(C)=O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 427 mg | |
YIELD: PERCENTYIELD | 83.41% | |
YIELD: CALCULATEDPERCENTYIELD | 83.4% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |